![molecular formula C16H11ClF6N4O2 B1684060 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 488097-06-9](/img/structure/B1684060.png)
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
説明
The compound “7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the carbon between the two nitrogens . The specific reactions that this compound can undergo would depend on the nature of the substituents and the reaction conditions.科学的研究の応用
Role in Glucagon-Like Peptide-1 (GLP-1) Receptor Antagonism
VU 0650991 is a noncompetitive glucagon-like peptide-1 (GLP-1) receptor antagonist . It displays >40-fold selectivity for GLP-1 receptor over glucagon receptors . This compound blocks the activity of Exendin-4 in potentiating insulin secretion .
Impact on Insulin Secretion and Blood Glucose Levels
VU 0650991 has been shown to decrease blood insulin and increase blood glucose levels in vivo . This suggests that it could be used to modulate insulin and glucose levels in the body, potentially offering therapeutic benefits for conditions like diabetes.
Brain Penetration and Oral Bioavailability
This compound is brain penetrant and orally bioavailable . This means it can cross the blood-brain barrier and reach the brain when taken orally, which is a significant advantage for potential neurological applications.
Potential Role in Neuroprotection and Inflammation
GLP-1 is also produced in the brain and displays a critical role in neuroprotection and inflammation by activating the GLP-1 receptor signaling pathways . As an antagonist of the GLP-1 receptor, VU 0650991 could potentially modulate these pathways and have an impact on neurodegenerative diseases.
Therapeutic Potential for Type 2 Diabetes (T2D)
The acute insulinotropic actions of GLP-1, but not GIP, were relatively preserved in people with type 2 diabetes (T2D), focusing greater attention on the therapeutic potential of GLP-1 . As a GLP-1 receptor antagonist, VU 0650991 could potentially play a role in the treatment of T2D.
Potential Role in Treating Neurodegenerative Diseases
GLP-1 receptor agonists are being explored in late-stage clinical trials for treatment of neurodegenerative diseases, including Parkinson’s disease and Alzheimer’s disease . As a GLP-1 receptor antagonist, VU 0650991 could potentially have a role in these areas of research.
作用機序
Target of Action
The primary target of VU 0650991 is the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis and is a key target in the treatment of type 2 diabetes .
Mode of Action
VU 0650991 acts as a noncompetitive antagonist of the GLP-1 receptor . It blocks the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets in vitro . This means that VU 0650991 prevents the activation of the GLP-1 receptor, thereby inhibiting the downstream effects of receptor activation.
Biochemical Pathways
The antagonistic action of VU 0650991 on the GLP-1 receptor affects the insulin secretion pathway . By blocking the activity of Exendin-4, VU 0650991 prevents the potentiation of insulin secretion, which is a key process in the regulation of blood glucose levels .
Pharmacokinetics
VU 0650991 is orally bioavailable and brain penetrant . This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system.
Result of Action
The antagonistic action of VU 0650991 on the GLP-1 receptor leads to a decrease in blood insulin levels and an increase in blood glucose levels . This is due to the inhibition of Exendin-4-potentiated insulin secretion from pancreatic islets .
将来の方向性
特性
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。